

# The History and Development of DAA-1106: An In-depth Technical Guide

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## Compound of Interest

Compound Name: DAA-1106

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## Abstract

**DAA-1106**, a potent and selective ligand for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR), has emerged as a significant tool in neuroscience research, particularly in the imaging of neuroinflammation. This technical guide provides a comprehensive overview of the history, development, and pharmacological profile of **DAA-1106**. It details the compound's synthesis, structure-activity relationship, binding affinity, and preclinical anxiolytic effects. Furthermore, this guide outlines key experimental protocols for its use, including radioligand binding assays and positron emission tomography (PET) imaging procedures. Quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams to facilitate a deeper understanding of this important research molecule.

## Introduction: The Emergence of a Selective TSPO Ligand

The journey of **DAA-1106** begins with the exploration of the translocator protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane.<sup>[1]</sup> While initially identified as a peripheral binding site for benzodiazepines, distinct from the central GABA-A receptors, TSPO has since been implicated in a variety of cellular processes, including cholesterol transport, steroidogenesis, and the modulation of inflammatory responses.<sup>[2][3]</sup> In the central

nervous system (CNS), TSPO expression is relatively low under normal physiological conditions but is significantly upregulated in activated microglia and astrocytes during neuroinflammation. This characteristic has positioned TSPO as a valuable biomarker for neuroinflammatory and neurodegenerative diseases.

The development of potent and selective ligands for TSPO has been crucial for studying its function and for its use as a diagnostic marker. Early ligands, such as PK 11195, demonstrated the potential of targeting TSPO but were hampered by limitations including high non-specific binding and a low signal-to-noise ratio in imaging studies.[4] This spurred the search for second-generation TSPO ligands with improved pharmacokinetic and pharmacodynamic properties. **DAA-1106**, chemically known as N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide, emerged from these efforts as a highly potent and selective TSPO agonist with no affinity for the central benzodiazepine receptor.[5] Its favorable characteristics, including high binding affinity and better brain uptake, have made it a widely used research tool, especially in its radiolabeled forms for positron emission tomography (PET) imaging.[6]

## Synthesis and Structure-Activity Relationship (SAR)

The synthesis of **DAA-1106** involves a multi-step process, with variations for the introduction of radiolabels such as Carbon-11 ( $[^{11}\text{C}]$ ) or Fluorine-18 ( $[^{18}\text{F}]$ ) for PET imaging applications. The radiosynthesis of  $[^{11}\text{C}]\text{DAA-1106}$  is typically achieved through the O-methylation of its desmethyl precursor, DAA-1123, using  $[^{11}\text{C}]$ methyl iodide.[6] More recent methods have focused on improving radiochemical yields and reducing synthesis time.[7]

The structure-activity relationship (SAR) of phenoxyphenylacetamide derivatives, the chemical class to which **DAA-1106** belongs, has been a subject of investigation to optimize binding affinity and selectivity for TSPO. Studies on related compounds have provided insights into the key structural features necessary for high-affinity binding.

Key SAR observations for phenoxyphenylacetamide analogs suggest that:

- The phenoxyphenyl group: Substitutions on this ring system significantly influence binding affinity. The position and nature of the substituent are critical.
- The acetamide linker: The length and composition of the linker between the aromatic rings are important for optimal interaction with the binding site.

- The benzyl group: Modifications to the benzyl moiety can also impact affinity and selectivity.

While a detailed SAR study specifically for a broad range of **DAA-1106** analogs is not extensively published in a single source, the high affinity of **DAA-1106** itself points to a favorable combination of a 5-fluoro-2-phenoxyphenyl group and a 2,5-dimethoxybenzyl group attached to the acetamide nitrogen.[8]

## Pharmacological Profile

### Binding Affinity and Selectivity

**DAA-1106** exhibits high affinity and selectivity for TSPO. It potently inhibits the binding of radiolabeled TSPO ligands like [<sup>3</sup>H]PK 11195 and [<sup>3</sup>H]Ro 5-4864 to mitochondrial preparations from rat brain.[9] Importantly, **DAA-1106** shows negligible affinity for the central benzodiazepine receptor, with an IC<sub>50</sub> value greater than 10,000 nM against [<sup>3</sup>H]flunitrazepam binding.[9]

Parameter	Value	Species	Assay Condition	Reference
IC <sub>50</sub> vs. [ <sup>3</sup> H]PK 11195	0.28 nM	Rat	Crude mitochondrial preparations of whole brain	[9]
IC <sub>50</sub> vs. [ <sup>3</sup> H]Ro 5-4864	0.21 nM	Rat	Crude mitochondrial preparations of whole brain	[9]
K <sub>i</sub>	0.043 nM	Rat	Mitochondrial fractions of brain	[6]
K <sub>i</sub>	0.188 nM	Monkey	Mitochondrial fractions of brain	[6]
K <sub>d</sub>	0.12 ± 0.03 nM	Rat	Mitochondrial fraction of brain ([ <sup>3</sup> H]DAA-1106)	[10]
B <sub>max</sub>	161.03 ± 5.80 fmol/mg protein	Rat	Mitochondrial fraction of brain ([ <sup>3</sup> H]DAA-1106)	[10]

Table 1: Binding Affinity of **DAA-1106** for TSPO. This table summarizes the key binding parameters of **DAA-1106**, demonstrating its high affinity for the translocator protein across different species and experimental conditions.

## Preclinical Anxiolytic Effects

In addition to its utility as an imaging agent, **DAA-1106** has demonstrated pharmacological activity. Oral administration of **DAA-1106** has been shown to produce anxiolytic-like effects in preclinical models, such as the mouse light/dark exploration test and the rat elevated plus-maze test.[9] These effects are observed without significant alterations in spontaneous locomotor activity, suggesting a specific anxiolytic profile without sedative side effects at the tested doses.[9]

Animal Model	Effect	Species	Reference
Mouse Light/Dark Exploration Test	Anxiolytic	Mouse	[9]
Rat Elevated Plus-Maze Test	Anxiolytic	Rat	[9]
Hexobarbital-induced Anesthesia	Potentiation of sleeping time	Mouse	[9]

Table 2: Preclinical In Vivo Efficacy of **DAA-1106**. This table highlights the observed anxiolytic-like and other central nervous system effects of **DAA-1106** in rodent models.

## Experimental Protocols

### Competitive Radioligand Binding Assay for TSPO

This protocol describes a standard competitive binding assay to determine the affinity of a test compound for TSPO using [<sup>3</sup>H]PK 11195 as the radioligand.

#### Materials:

- Tissue Preparation: Crude mitochondrial fraction from rat whole brain or specific brain regions.
- Radioligand: [<sup>3</sup>H]PK 11195.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Test Compound: **DAA-1106** or other compounds of interest at various concentrations.
- Non-specific Binding Control: A high concentration of unlabeled PK 11195 (e.g., 10 μM).
- Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
- Scintillation Counter and Cocktail.

#### Procedure:

- Tissue Homogenization: Homogenize fresh or frozen brain tissue in ice-cold assay buffer.
- Mitochondrial Fraction Isolation: Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the crude mitochondrial fraction. Resuspend the pellet in fresh assay buffer.
- Assay Incubation: In test tubes, combine the mitochondrial preparation, a fixed concentration of [<sup>3</sup>H]PK 11195 (typically near its K<sub>d</sub> value), and varying concentrations of the test compound. For total binding, add buffer instead of the test compound. For non-specific binding, add a saturating concentration of unlabeled PK 11195.
- Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Filtration: Rapidly terminate the incubation by filtering the contents of each tube through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC<sub>50</sub> value. Calculate the K<sub>i</sub> value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where [L] is the concentration of the radioligand and K<sub>d</sub> is its dissociation constant.<sup>[7][11]</sup>

## [<sup>11</sup>C]DAA-1106 Positron Emission Tomography (PET) Imaging

This protocol provides a general workflow for performing a [<sup>11</sup>C]DAA-1106 PET scan in human subjects for the purpose of imaging neuroinflammation.

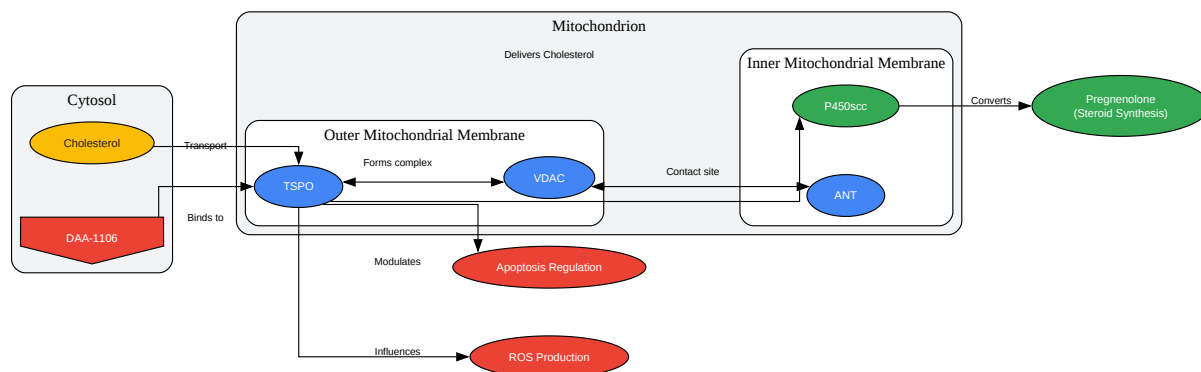
### Procedure:

- Subject Preparation:

- Obtain informed consent.
- Subjects should fast for at least 4 hours prior to the scan.
- Insert two intravenous catheters, one for radiotracer injection and one for arterial blood sampling (if required for kinetic modeling).
- Radiotracer Synthesis and Quality Control:
  - Synthesize [ $^{11}\text{C}$ ]**DAA-1106** using an automated radiosynthesis module.
  - Perform quality control tests to ensure radiochemical purity, specific activity, and sterility.
- PET Scan Acquisition:
  - Position the subject in the PET scanner with their head immobilized.
  - Perform a transmission scan for attenuation correction.
  - Administer a bolus injection of [ $^{11}\text{C}$ ]**DAA-1106**.
  - Acquire dynamic emission data for 90-120 minutes.
- Arterial Blood Sampling (optional but recommended for full kinetic analysis):
  - Collect arterial blood samples throughout the scan to measure the concentration of the radiotracer in plasma over time.
  - Analyze blood samples to determine the parent radiotracer concentration and metabolite fractions.
- Image Reconstruction and Analysis:
  - Reconstruct the dynamic PET data into a series of images.
  - Co-register the PET images with the subject's MRI for anatomical localization.
  - Define regions of interest (ROIs) on the co-registered images.

- Generate time-activity curves (TACs) for each ROI.
- Apply pharmacokinetic modeling (e.g., two-tissue compartment model) to the TACs to estimate binding parameters such as the total distribution volume ( $V_t$ ), which is an index of TSPO density.

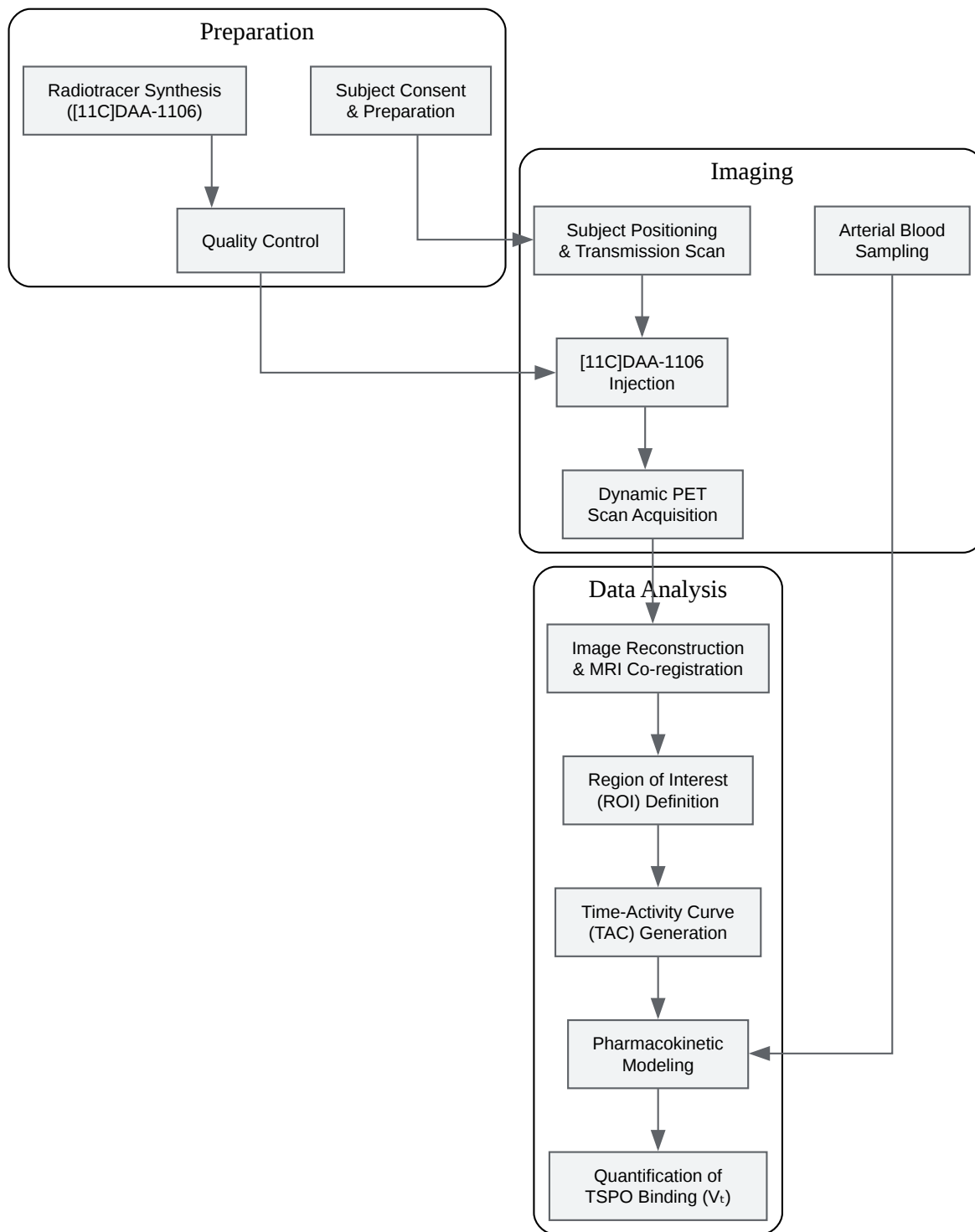
## Mandatory Visualizations



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Caption: TSPO Signaling Pathway in the Mitochondrion.





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Caption: Experimental Workflow for  $[^{11}\text{C}]\text{DAA-1106}$  PET Imaging.

## Conclusion

**DAA-1106** has established itself as a cornerstone in the study of the translocator protein and the imaging of neuroinflammation. Its high affinity, selectivity, and favorable pharmacokinetic properties have overcome many of the limitations of earlier TSPO ligands. The continued use of **DAA-1106** and its radiolabeled counterparts in preclinical and clinical research is expected to further elucidate the role of TSPO in health and disease, and may aid in the development of novel diagnostics and therapeutics for a range of neurological disorders. This guide provides a foundational resource for researchers and professionals working with or interested in the application of **DAA-1106**.

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